![molecular formula C26H28FN3O3 B2693797 6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097903-96-1](/img/structure/B2693797.png)
6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C26H28FN3O3 and its molecular weight is 449.526. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroleptic Potential
Research has explored the synthesis and evaluation of conformationally restricted butyrophenones, which share structural similarities with the subject compound, demonstrating affinity for dopamine and serotonin receptors. These compounds have been evaluated for their antipsychotic potential through in vitro assays and in vivo studies, suggesting their effectiveness as neuroleptic (antipsychotic) drugs without inducing extrapyramidal side effects. The study underscores the significance of the amine fragment connected to the cyclohexanone structure in determining the compounds' potency and selectivity, particularly towards 5-HT(2A) receptors (Raviña et al., 2000).
Antitumor Activity
Another dimension of research focuses on the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, which, like the compound , exhibit potent cytotoxic activity against various tumor cell lines. These studies, conducted both in vitro and in vivo, highlight the compound's potential in combating human carcinoma cells. Specifically, derivatives with 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups have shown significantly potent cytotoxicity, with certain derivatives outperforming established drugs in reducing tumor cells without causing adverse effects in animal models (Naito et al., 2005).
Pharmacokinetics and Drug Metabolism
Further investigations into novel anaplastic lymphoma kinase inhibitors, sharing core structural features with the compound of interest, reveal insights into the impact of hydrolysis-mediated clearance on pharmacokinetics. These studies offer a detailed understanding of the enzymatic hydrolysis processes affecting the compound's plasma stability and systemic clearance, thereby informing the development of analogs with optimized in vivo stability and efficacy against cancer (Teffera et al., 2013).
Synthesis for Imaging Applications
The synthesis of compounds for imaging dopamine D4 receptors, employing electrophilic fluorination of precursors, illustrates another application. Such research underscores the compound's utility in developing radioligands for positron emission tomography (PET) imaging, facilitating the study of receptor distribution and density in the brain. This approach is crucial for understanding neurological disorders and developing targeted therapies (Eskola et al., 2002).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3/c1-18-4-3-5-23(16-18)33-19(2)26(32)29-14-12-20(13-15-29)17-30-25(31)11-10-24(28-30)21-6-8-22(27)9-7-21/h3-11,16,19-20H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWINKHADDXOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.